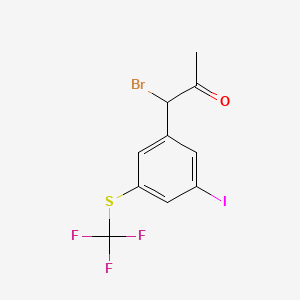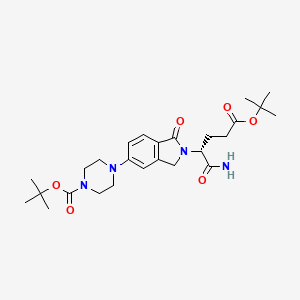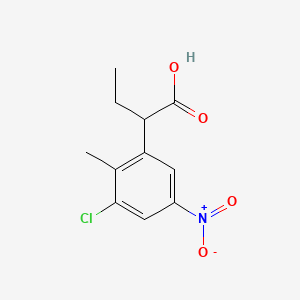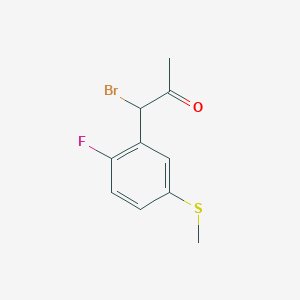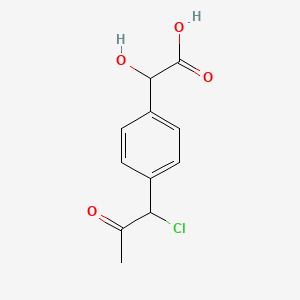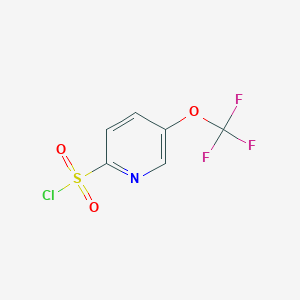
ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination and carbamoylation steps are then carried out to introduce the bromo and carbamoyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: It is employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Mecanismo De Acción
The mechanism of action of ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity . The carbazole ring system can also participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-bromo-9H-carbazole-2-carboxylate: Lacks the carbamoyl group, which may affect its biological activity and electronic properties.
Ethyl 8-carbamoyl-9H-carbazole-2-carboxylate: Lacks the bromine atom, which may influence its reactivity and applications.
Propiedades
Fórmula molecular |
C16H13BrN2O3 |
|---|---|
Peso molecular |
361.19 g/mol |
Nombre IUPAC |
ethyl 5-bromo-8-carbamoyl-9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C16H13BrN2O3/c1-2-22-16(21)8-3-4-9-12(7-8)19-14-10(15(18)20)5-6-11(17)13(9)14/h3-7,19H,2H2,1H3,(H2,18,20) |
Clave InChI |
URONPBLOOOUUDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C3=C(C=CC(=C3N2)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



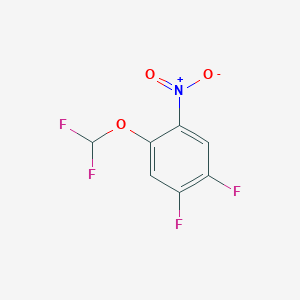
![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)

![9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B14059872.png)
